N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide
Description
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a propyl group at position 5 and a 7-oxo moiety. This compound belongs to a broader class of triazolopyrimidine derivatives, which are studied for their diverse pharmacological and agrochemical applications, including kinase inhibition and antimicrobial activity .
Properties
CAS No. |
878451-61-7 |
|---|---|
Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13N5O3/c1-2-4-8-7-10(19)18-13(14-8)16-12(17-18)15-11(20)9-5-3-6-21-9/h3,5-7H,2,4H2,1H3,(H2,14,15,16,17,20) |
InChI Key |
HJFGWWGAPRZYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CO3 |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: It has shown promise as an agricultural bactericide against pathogens like Xanthomonas oryzae.
Material Sciences: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Research Findings and Gaps
- Bioactivity: No direct data on the target compound’s activity are provided.
- Agrochemical Potential: highlights triazolopyrimidines in herbicide development, but the target compound’s role in this domain remains speculative .
- Antimicrobial Activity: Analogues like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () show antifungal activity, implying that the furan-carboxamide moiety in the target compound may confer similar properties .
Biological Activity
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, structural properties, and biological activities of this compound, highlighting key research findings and implications for therapeutic applications.
1. Synthesis and Structural Characteristics
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have been synthesized through various methods involving functional group modifications at specific positions on the triazole and pyrimidine rings. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | R1NH2 + Triazole precursor | Isopropanol, 50°C | 87-93% |
| 2 | Furan derivative + NaH | DMF, room temp. | 80%-85% |
2.1 Antitumor Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. In vitro studies have shown that certain compounds within this class possess IC50 values in the low micromolar range against various cancer cell lines.
For instance, a study indicated that a related compound demonstrated IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines respectively . This suggests that modifications at the C-7 position significantly enhance antitumor efficacy.
The proposed mechanism of action for this compound involves inhibition of critical cellular pathways associated with tumor proliferation. Specifically, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), a key regulator in cell cycle progression and mitosis. Inhibitors targeting Plk1 can induce mitotic arrest and subsequent apoptosis in cancer cells .
Table 2: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor Activity | Bel-7402 | 12.3 | |
| Antitumor Activity | HT-1080 | 6.1 | |
| Plk1 Inhibition | L363 | 4.4 |
3.1 Case Study: Anticancer Efficacy
A recent study focused on a series of triazolo derivatives including this compound showed promising results in preclinical models. The study emphasized structure-activity relationship (SAR) analyses that revealed specific substitutions at the C-7 position significantly improved cytotoxicity against cancer cells while maintaining selectivity over normal cells.
3.2 Pharmacokinetics and Toxicology
Pharmacokinetic profiling indicated that the compound exhibits favorable absorption and distribution characteristics in vivo. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
